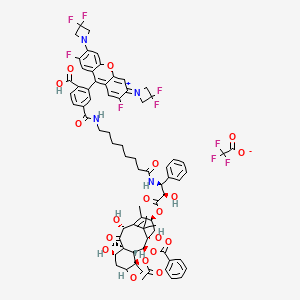
JF526-Taxol (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JF526-Taxol (TFA) is a versatile compound used primarily as a scaffold for fluorogenic probes. It is known for its applications in super-resolution immunofluorescence, where it serves as a ligand for self-labeling tags, stains for endogenous structures, and spontaneously blinking labels .
Vorbereitungsmethoden
The synthesis of JF526-Taxol (TFA) involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often customized based on the required purity and yield. Industrial production methods typically involve large-scale synthesis with stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
JF526-Taxol (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
JF526-Taxol (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for developing new fluorogenic probes.
Biology: Employed in super-resolution imaging techniques to study cellular structures and dynamics.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the manufacturing of high-precision imaging devices and analytical instruments
Wirkmechanismus
The mechanism of action of JF526-Taxol (TFA) involves its ability to serve as a scaffold for fluorogenic probes. It interacts with specific molecular targets and pathways to enable high-resolution imaging. The compound’s unique structure allows it to bind to self-labeling tags and endogenous structures, facilitating the visualization of cellular components .
Vergleich Mit ähnlichen Verbindungen
JF526-Taxol (TFA) is unique due to its versatility and high efficiency in super-resolution imaging. Similar compounds include:
JF549-Taxol (TFA): Another fluorogenic probe scaffold with slightly different spectral properties.
JF646-Taxol (TFA): Known for its applications in near-infrared imaging.
JF669-Taxol (TFA): Used for deep-tissue imaging due to its longer wavelength absorption
These compounds share similar applications but differ in their specific properties and optimal use cases.
Eigenschaften
Molekularformel |
C75H75F9N4O19 |
|---|---|
Molekulargewicht |
1507.4 g/mol |
IUPAC-Name |
4-[[8-[[(1S,2R)-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-2-hydroxy-3-oxo-1-phenylpropyl]amino]-8-oxooctyl]carbamoyl]-2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]benzoic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C73H74F6N4O17.C2HF3O2/c1-37-52(31-73(95)63(99-66(93)40-19-13-10-14-20-40)61-69(5,62(89)59(87)57(37)68(73,3)4)53(85)30-54-72(61,36-96-54)100-38(2)84)98-67(94)60(88)58(39-17-11-9-12-18-39)81-55(86)21-15-7-6-8-16-24-80-64(90)41-22-23-42(65(91)92)43(25-41)56-44-26-46(74)48(82-32-70(76,77)33-82)28-50(44)97-51-29-49(47(75)27-45(51)56)83-34-71(78,79)35-83;3-2(4,5)1(6)7/h9-14,17-20,22-23,25-29,52-54,58-61,63,85,87-88,95H,6-8,15-16,21,24,30-36H2,1-5H3,(H2-,80,81,86,90,91,92);(H,6,7)/t52-,53-,54+,58-,59+,60+,61-,63-,69+,72-,73+;/m0./s1 |
InChI-Schlüssel |
WYTXGBVNWCQFKK-SOCHEKDQSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)CCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)O)C7=C8C=C(C(=[N+]9CC(C9)(F)F)C=C8OC1=CC(=C(C=C17)F)N1CC(C1)(F)F)F)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)O.C(=O)(C(F)(F)F)[O-] |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)O)C7=C8C=C(C(=[N+]9CC(C9)(F)F)C=C8OC1=CC(=C(C=C17)F)N1CC(C1)(F)F)F)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)O.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


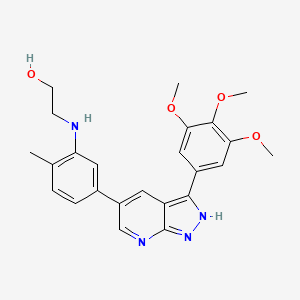
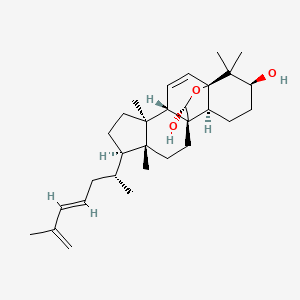
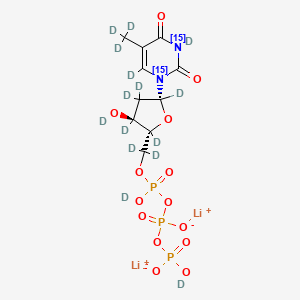
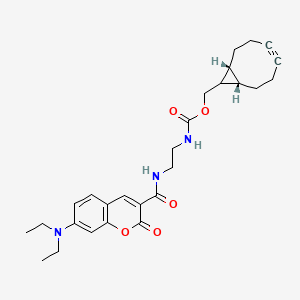
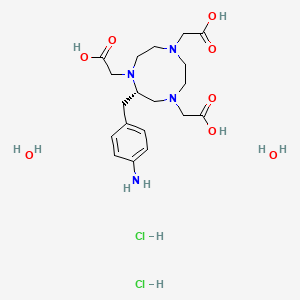
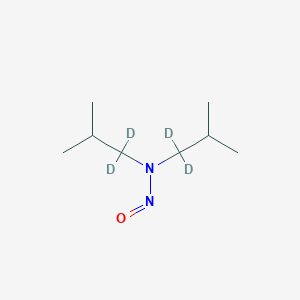
![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
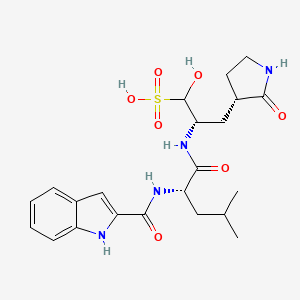
![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
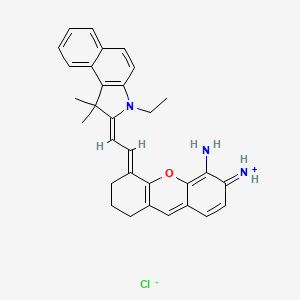
![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)
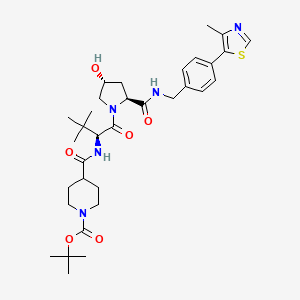
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)

